Methyl 4-(2-bromoethyl)benzoate
Overview
Description
“Methyl 4-(2-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . The molecules of this compound are almost planar .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-bromoethyl)benzoate” is C10H11BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .Physical And Chemical Properties Analysis
“Methyl 4-(2-bromoethyl)benzoate” is a colorless or white to yellow solid or liquid . It has a molecular weight of 243.1 . The compound’s density is 1.402±0.06 g/cm3 .Scientific Research Applications
Synthesis of Key Intermediates
Methyl 4-(2-bromoethyl)benzoate is utilized in the synthesis of various compounds. Notably, it serves as an intermediate in the synthesis of liquid crystal compounds and other products with multiple biological activities. For instance, it's used in the creation of liquid crystal methyl [4-(nonyloxy) styryl] benzoate through a four-stage process involving bromination, esterification, condensation with triphenylphosphine, and finally reaction with 4-nonyloxybenzaldehyde (Wang, Liu, & Lin, 2007). Furthermore, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate, an important intermediate for the total synthesis of bisbibenzyls, underlines its significance in creating natural products with diverse biological activities (Lou Hong-xiang, 2012).
Crystallography and Molecular Structure Analysis
Research has also been focused on understanding the crystal structures of derivatives of methyl 4-(2-bromoethyl)benzoate. A study compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, revealing intricate two-dimensional architectures formed by hydrogen bonds, Br⋯O interactions, and π–π interactions (Suchetan et al., 2016). Another study analyzed the crystal structure of methyl 2-(carbazol-9-yl)benzoate, highlighting its transformation under high pressure to a structure with fewer molecules in the crystallographic asymmetric unit, demonstrating the role of pressure in crystal engineering (Johnstone et al., 2010).
Liquid Crystal Research
Several studies have focused on the synthesis and analysis of methyl 4-(2-bromoethyl)benzoate derivatives for their liquid crystalline properties. A study synthesized a series of methyl 4-(4-alkoxystyryl)benzoates and investigated their liquid crystalline and fluorescence properties, highlighting their thermal stability and mesophase behavior (Muhammad et al., 2016). Another work explored Schiff base/ester liquid crystals with different lateral substituents, discussing their mesophase behavior and molecular structure through differential scanning calorimetry and polarized light microscopy (Ahmed et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(2-bromoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442144 | |
Record name | Methyl 4-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-bromoethyl)benzoate | |
CAS RN |
136333-97-6 | |
Record name | Methyl 4-(2-bromoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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